(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 3-hydroxybenzaldehyde with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization under acidic conditions to form the pyrrolidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The process typically includes:
Large-Scale Synthesis: Scaling up the synthetic route with precise control over reaction parameters.
Purification: Employing techniques such as crystallization, recrystallization, and chromatography to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring may interact with enzyme active sites. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-rel-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride: Similar structure with a methoxy group instead of a hydroxy group.
(3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride: Contains a fluorine atom in place of the hydroxy group.
Uniqueness
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound features a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group . Its molecular formula is C11H13NO3 with a molecular weight of approximately 207.23 g/mol. The specific configuration of its chiral centers contributes to its unique biological properties, enhancing its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with active site residues of enzymes or receptors.
- Hydrophobic Interactions : The pyrrolidine ring enhances binding affinity through hydrophobic interactions, modulating biochemical pathways and influencing cellular processes.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Properties : Studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.
- Analgesic Effects : Evidence points to its ability to alleviate pain, possibly through modulation of pain signaling pathways.
- Antiviral Activity : Preliminary findings indicate potential activity against certain viruses, although further studies are needed to establish efficacy and mechanisms .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate enzyme activity and influence cell signaling pathways. For instance, experiments involving cell lines treated with this compound showed:
- Reduced levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated cells.
- Inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
In Vivo Studies
Animal models have been utilized to assess the analgesic and anti-inflammatory effects. Notable findings include:
- Significant reduction in carrageenan-induced paw edema in mice, indicating strong anti-inflammatory effects comparable to established drugs like tacrolimus.
- Improved pain thresholds in models of induced pain, suggesting effective analgesic properties .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinctiveness of this compound relative to structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid | Hydroxy group at position 2 | Different positional isomer affecting biological activity |
(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid | Hydroxy group at position 4 | Variability in reactivity due to different substitution pattern |
(3R,4S)-rel-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid | Methoxy group instead of hydroxy group | Altered electronic properties influencing binding interactions |
This table illustrates how variations in substitution patterns can lead to differences in biological activity and therapeutic potential.
Properties
IUPAC Name |
(3R,4S)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPLXUBRPZXXLL-UXQCFNEQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.